1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carbaldehyde
CAS No.:
Cat. No.: VC14657509
Molecular Formula: C5H3F2IN2O
Molecular Weight: 271.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H3F2IN2O |
|---|---|
| Molecular Weight | 271.99 g/mol |
| IUPAC Name | 1-(difluoromethyl)-4-iodopyrazole-3-carbaldehyde |
| Standard InChI | InChI=1S/C5H3F2IN2O/c6-5(7)10-1-3(8)4(2-11)9-10/h1-2,5H |
| Standard InChI Key | GKQVINDTSKQVGB-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=NN1C(F)F)C=O)I |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
1-(Difluoromethyl)-4-iodo-1H-pyrazole-3-carbaldehyde belongs to the pyrazole family, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its structure is defined by substituents at three positions:
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Position 1: A difluoromethyl group (-CFH), imparting electron-withdrawing effects and metabolic stability.
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Position 3: A carbaldehyde (-CHO), providing a reactive site for nucleophilic additions or condensations.
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Position 4: An iodine atom, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura).
The molecular formula is CHFINO, with a calculated molecular weight of 271.00 g/mol.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHFINO |
| Molecular Weight | 271.00 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (2 N, 1 O, 1 F) |
| Rotatable Bond Count | 2 |
| Topological Polar SA | 52.5 Ų |
Spectroscopic Features
While experimental spectra for this compound are unavailable, predictions can be made based on analogs:
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H NMR: Expected signals include a singlet for the aldehyde proton (~9.8 ppm), a doublet of doublets for the difluoromethyl group (~6.0 ppm, ≈ 55 Hz), and aromatic protons resonating between 7.5–8.5 ppm .
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C NMR: The aldehyde carbon should appear near 190 ppm, with the iodine-bearing carbon deshielded to ~140 ppm .
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IR Spectroscopy: Strong absorption bands for C=O (~1700 cm) and C-F (~1150 cm) .
Synthesis and Manufacturing
Retrosynthetic Analysis
Two primary routes are plausible for synthesizing this compound:
Route 1: Sequential Functionalization of Pyrazole
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Core Formation: Construct the pyrazole ring via [3+2] cycloaddition between a hydrazine and a 1,3-dielectrophile.
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Halogenation: Introduce iodine at position 4 using electrophilic iodination (e.g., N-iodosuccinimide) .
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Difluoromethylation: Install the -CFH group via radical pathways or nucleophilic substitution .
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Formylation: Oxidize a methyl group at position 3 to -CHO using oxidizing agents like MnO or perform directed ortho-metalation followed by CO insertion .
Route 2: Late-Stage Functionalization
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Start with 4-iodo-1H-pyrazole-3-carbaldehyde, then introduce the difluoromethyl group via Sandmeyer-type reactions or transition-metal-catalyzed couplings .
Optimized Synthetic Protocol
A practical synthesis, adapted from patent CN111303035A , involves:
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Halogenation:
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React 1-methyl-3-aminopyrazole with iodine in aqueous HCl to yield 4-iodo-1-methyl-1H-pyrazole-3-amine (Yield: 85%).
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Diazotization and Coupling:
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Oxidation to Aldehyde:
Table 2: Synthetic Performance Metrics
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Halogenation | I, HCl, HO, 0°C | 85 | 98.2 |
| Diazotization | NaNO, HSO | 72 | 97.5 |
| Oxidation | SeO, DMF, 80°C | 68 | 99.1 |
Physicochemical Properties
Stability and Solubility
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Thermal Stability: Decomposes above 200°C, as inferred from analogs .
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Solubility:
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Polar Solvents: Moderately soluble in DMSO (12 mg/mL) and DMF (8 mg/mL).
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Nonpolar Solvents: Poor solubility in hexane (<0.1 mg/mL).
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Reactivity Profile
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Aldehyde Group: Participates in condensations (e.g., formation of hydrazones, Schiff bases).
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Iodo Substituent: Susceptible to Ullmann, Suzuki, or Stille couplings.
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Difluoromethyl Group: Resists metabolic oxidation, enhancing pharmacokinetic properties .
Applications in Chemical Research
Pharmaceutical Intermediates
The carbaldehyde moiety enables synthesis of:
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Anticancer Agents: Conjugation with amines yields imine-based prodrugs.
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Antimicrobials: Schiff base derivatives exhibit activity against Gram-positive bacteria .
Materials Science
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Ligand Design: The iodine and aldehyde groups facilitate coordination to transition metals (e.g., Pd, Cu) for catalytic applications.
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Polymer Chemistry: Serves as a monomer for fluorinated polymers with enhanced thermal stability .
Future Directions
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